molecular formula C12H19NO B2587482 2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol CAS No. 203448-87-7

2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol

Cat. No. B2587482
CAS RN: 203448-87-7
M. Wt: 193.29
InChI Key: VIPRCXZSMIWMGB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol” is not explicitly provided in the sources .


Chemical Reactions Analysis

Specific chemical reactions involving “2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol” are not mentioned in the sources .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol” are not detailed in the sources .

Scientific Research Applications

Anticancer Applications

The compound has been used in the synthesis of new anticancer ruthenium(II/III) complexes . These complexes have shown promising chemotherapeutic potential. They interact with DNA, revealing intercalation of both the Hapbim ligand and the Ru complexes . The most potent compound against cancer cells was found to induce apoptosis and cause cell-cycle arrest in the G2/M phase .

Solid-Phase Synthesis

The compound has been used in the solid-phase synthesis of 2-benzothiazolyl (BTH) and 2-(aminophenyl)benzothiazolyl (AP-BTH) C-terminal modified amino acids and peptides . These structures combine the advantages of amino acids and peptides with the advantages of the 2-benzothiazolyl and 2-(aminophenyl)benzothiazolyl pharmacophore group .

Pharmacological Activity

The compound has demonstrated significant pharmacological activity when combined with other BT-type compounds . For example, Riluzole and Phortress, which are BT-type compounds, have shown significant pharmacological activity .

Densitometric Determination

The compound is used for the densitometric determination of flavonoids . This application is important in the field of analytical chemistry, where accurate and precise measurements are crucial.

TRP Activator

The compound is also used as a TRP activator . This application is significant in the field of neuroscience, as TRP channels play a key role in sensory perception.

6. Manipulation of Intracellular Calcium Ion Release The compound is used to manipulate intracellular release of calcium ions . This is important in cellular signaling and can have implications in various biological processes.

Safety and Hazards

Information on the safety and hazards of “2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol” is not provided in the sources .

Future Directions

The future directions of research or applications involving “2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol” are not discussed in the sources .

properties

IUPAC Name

2-(2-aminophenyl)-4-methylpentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9(2)8-12(3,14)10-6-4-5-7-11(10)13/h4-7,9,14H,8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIPRCXZSMIWMGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)(C1=CC=CC=C1N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-alpha-methyl-alpha-(2-methylpropyl)benzenemethanol

Synthesis routes and methods

Procedure details

After dissolving 44.4 mmol of isobutylmagnesium bromide (2M ether solution) in 30 ml of a solvent mixture: ether/THF=1:1, a solution containing 2.0 g (14.8 mmol) of 2-aminoacetophenone in 10 ml of THF was added dropwise while maintaining the internal temperature at 15° C. or less. After stirring at 15° C. for an hour, the reaction mixture was poured into a saturated aqueous ammonium chloride solution and extracted with ethyl acetate. The organic layer was dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain 2.9 g of the desired product as an yellow oil. Yield was quantitative.
Quantity
44.4 mmol
Type
reactant
Reaction Step One
[Compound]
Name
solvent
Quantity
30 mL
Type
solvent
Reaction Step One
Name
ether THF
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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